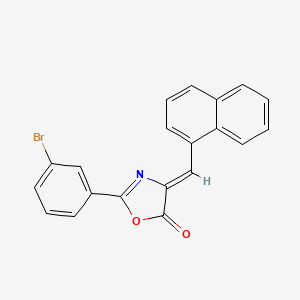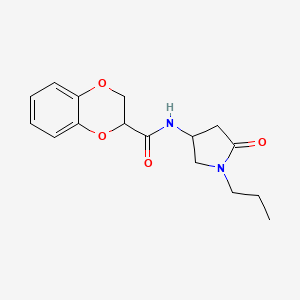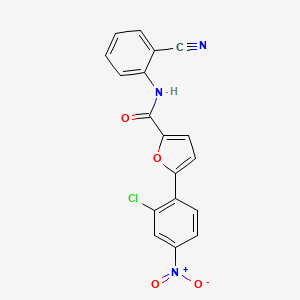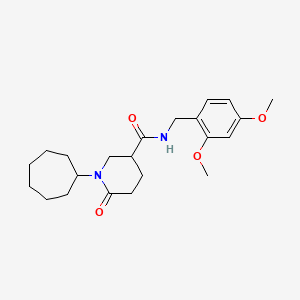
2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one, also known as BNOX, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. BNOX is a derivative of oxazole, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the bromine and naphthyl groups in BNOX makes it a versatile compound with unique properties that can be tailored for specific applications.
Wirkmechanismus
The mechanism of action of 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of bacterial cell membranes. This compound has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one in lab experiments is its versatility. This compound can be tailored to specific applications through the modification of its chemical structure. Another advantage is its potential use as a fluorescent probe for the detection of metal ions in biological systems. However, one limitation of using this compound is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications.
Zukünftige Richtungen
There are several future directions for research involving 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one. One direction is the investigation of its potential use as a therapeutic agent for cancer and bacterial infections. Another direction is the development of new synthetic methods for the production of this compound and its derivatives. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions in biological systems could be further explored.
Synthesemethoden
The synthesis of 2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one can be achieved through a variety of methods, including the reaction of 3-bromobenzaldehyde with 1-naphthylamine in the presence of acetic acid and sodium acetate. The resulting product is then treated with oxalic acid and heated to form this compound. Another method involves the reaction of 3-bromobenzaldehyde with 1-naphthylamine in the presence of a catalyst such as p-toluenesulfonic acid, followed by treatment with potassium carbonate and heating to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been the subject of extensive research due to its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
(4Z)-2-(3-bromophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO2/c21-16-9-4-8-15(11-16)19-22-18(20(23)24-19)12-14-7-3-6-13-5-1-2-10-17(13)14/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQASHQPKQEKFK-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)OC(=N3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-{4-[5-(4-fluorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone](/img/structure/B5977793.png)


![2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarbothioamide](/img/structure/B5977805.png)
![2-(cyclopentylcarbonyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5977812.png)
![7-[2-(2-chloro-4-fluorophenoxy)propanoyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5977822.png)
![7-(3-pyridinylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977834.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B5977839.png)


![2-[(3-fluorophenoxy)methyl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5977856.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5977864.png)
![2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B5977870.png)
![2-{[1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5977892.png)